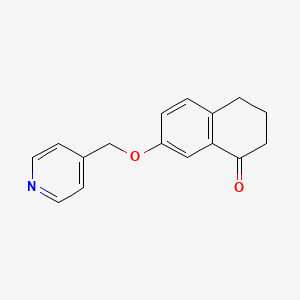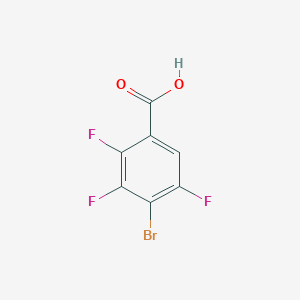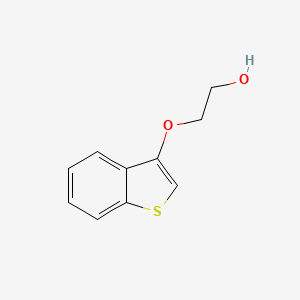![molecular formula C19H24N2O5S B8517353 tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate](/img/structure/B8517353.png)
tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate
Übersicht
Beschreibung
Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a benzylsulfonylamino group, and a 2-oxopyridinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-oxopyridinyl intermediate, which is then functionalized with a benzylsulfonylamino group. The final step involves the esterification of the intermediate with tert-butyl bromoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate involves its interaction with specific molecular targets. The benzylsulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The 2-oxopyridinyl moiety may also play a role in binding to biological macromolecules, affecting their function and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-[3-(methylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate
- Tert-butyl 2-[3-(ethylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate
- Tert-butyl 2-[3-(propylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate
Uniqueness
Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate is unique due to the presence of the benzylsulfonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H24N2O5S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C19H24N2O5S/c1-14-10-11-16(18(23)21(14)12-17(22)26-19(2,3)4)20-27(24,25)13-15-8-6-5-7-9-15/h5-11,20H,12-13H2,1-4H3 |
InChI-Schlüssel |
WFKAYBILVBRHDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C(=O)N1CC(=O)OC(C)(C)C)NS(=O)(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Bromophenyl)ethynyl]pyridine](/img/structure/B8517290.png)




![5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)-](/img/structure/B8517310.png)



![(S)-N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B8517363.png)
